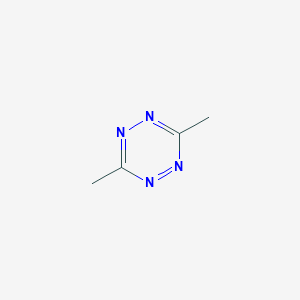

1,2,4,5-Tetrazine, 3,6-dimethyl-

Descripción general

Descripción

1,2,4,5-Tetrazine, 3,6-dimethyl- (DMT) is a symmetrically disubstituted tetrazine derivative characterized by methyl groups at the 3- and 6-positions of the heterocyclic ring. Its synthesis typically involves the reaction of nitrile derivatives or aldehydes with hydrazines, as reported in studies exploring alternative routes for substituted tetrazines . The compound is structurally confirmed via elemental analysis, melting point determination, and spectral data (IR, NMR) . DMT is notable for its moderate aqueous solubility (>500 mM), which surpasses diaryl-substituted analogs like 3,6-diphenyl-tetrazine (insoluble in water) . This property, combined with its balanced reactivity in inverse electron-demand Diels-Alder (IEDDA) reactions, makes it a versatile tool in bioorthogonal chemistry and medicinal research .

Mecanismo De Acción

Target of Action

3,6-Dimethyl-1,2,4,5-tetrazine, also known as s-Tetrazine, 3,6-dimethyl- or 1,2,4,5-Tetrazine, 3,6-dimethyl-, is a chemical compound with the molecular formula C4H6N4 It has been noted that tetrazines can act as efficient bridging ligands towards silver (i) and copper (i) ions .

Mode of Action

The mode of action of 3,6-dimethyl-1,2,4,5-tetrazine involves its interaction with its targets. It acts as an electron-deficient diene in the inverse electron demand Diels Alder reaction . All four nitrogen atoms were functional as lone pair donors leading to an unprecedented μ4-coordination of the ligands .

Biochemical Pathways

It’s known that tetrazines can participate in nucleophilic substitution reactions .

Pharmacokinetics

Its physical and chemical properties such as density (116g/cm3), boiling point (2621ºC at 760mmHg), and molecular weight (11011700) can provide some insights into its potential bioavailability .

Result of Action

Its ability to act as an electron-deficient diene in the inverse electron demand diels alder reaction suggests that it may have significant reactivity and potential for forming complex structures .

Action Environment

The action, efficacy, and stability of 3,6-dimethyl-1,2,4,5-tetrazine can be influenced by various environmental factors. For instance, its storage conditions are recommended to be 0-10°C to avoid heating

Análisis Bioquímico

Biochemical Properties

3,6-dimethyl-1,2,4,5-tetrazine has been found to play a role in biochemical reactions, particularly in the field of bioorthogonal chemistry due to its high reactivity in Diels–Alder reactions with various dienophiles . Substituents in the 3- and 6-positions of the tetrazine scaffold are known to have a significant impact on the rate of cycloadditions

Cellular Effects

It has been suggested that the compound may have cytotoxic effects and induce apoptosis

Molecular Mechanism

It is known that 3,6-dimethyl-1,2,4,5-tetrazine reacts rapidly with strained alkenes, such as trans-cyclooctenes, in an inverse electron-demand Diels-Alder cycloaddition followed by a retro-Diels–Alder reaction with loss of nitrogen . The resulting dihydropyridazines can tautomerize and eventually oxidize to pyridazine products

Temporal Effects in Laboratory Settings

It has been reported that the symmetrically bis-3,5-diamino-1,2,4-triazolyl-substituted derivative of 3,6-dimethyl-1,2,4,5-tetrazine shows a very high thermal stability up to 370 °C

Actividad Biológica

1,2,4,5-Tetrazine, 3,6-dimethyl- is a nitrogen-rich heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, synthesis methods, biological effects, and potential applications in medicine and industry.

1,2,4,5-Tetrazine compounds are characterized by their unique ring structure and electron-accepting properties. The specific compound 3,6-dimethyl-1,2,4,5-tetrazine can be represented by the molecular formula with a molecular weight of approximately 110.12 g/mol. The compound is notable for its reactivity in various chemical transformations.

| Property | Value |

|---|---|

| CAS Number | Not available |

| Molecular Formula | C₄H₆N₄ |

| Molecular Weight | 110.12 g/mol |

| IUPAC Name | 1,2,4,5-tetrazine-3,6-dimethyl |

Synthesis Methods

The synthesis of 1,2,4,5-tetrazine derivatives typically involves the reaction of hydrazine derivatives with suitable carbonyl compounds or other precursors under controlled conditions. Common methods include:

- Cyclization Reactions : Utilizing hydrazine and dicarbonyl compounds to form the tetrazine ring.

- Functionalization : Modifying the 3 and 6 positions of the tetrazine ring to enhance biological activity.

Anticancer Properties

Research indicates that 1,2,4,5-tetrazines exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through oxidative stress mechanisms and modulation of cell signaling pathways.

- Case Study : A study demonstrated that derivatives of 1,2,4,5-tetrazine showed cytotoxic effects against various cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the micromolar range .

Antimicrobial Activity

1,2,4,5-Tetrazines also display antimicrobial properties:

- Spectrum of Activity : These compounds have been tested against a variety of pathogens including bacteria (e.g., Staphylococcus aureus) and fungi.

- Research Findings : In vitro studies revealed that certain tetrazine derivatives possess bactericidal activity at concentrations lower than those required for traditional antibiotics .

Applications in Medicine

The unique properties of 1,2,4,5-tetrazines make them promising candidates for drug development:

Aplicaciones Científicas De Investigación

Synthetic Organic Chemistry

Retro-Diels-Alder Reactions

One of the primary applications of 1,2,4,5-tetrazine derivatives is their role as versatile building blocks in retro-Diels-Alder reactions. The compound can react with a variety of dienophiles and heterodienophiles to yield substituted 1,2-diazines and other complex heterocycles. This reaction is particularly valued for its operational simplicity and mild reaction conditions, which enhance functional group compatibility .

Cycloaddition Reactions

The compound is also utilized in cycloaddition reactions that facilitate the synthesis of pyrroles, pyridines, and indolines. These reactions are crucial for developing pharmaceutically relevant compounds due to their ability to introduce multiple functional groups into a single synthetic step .

Pharmaceutical Applications

Drug Development

The reactivity of 1,2,4,5-tetrazine allows it to serve as a scaffold for drug discovery and development. Its derivatives have been explored for their potential as therapeutic agents due to their biological activity and ability to form stable complexes with biological targets. The compound's ability to undergo selective reactions makes it suitable for synthesizing drug candidates with tailored properties .

Bioconjugation Techniques

In bioconjugation chemistry, tetrazine derivatives are employed for labeling biomolecules. Their rapid reaction with trans-cyclooctenes allows for efficient tagging of proteins and other biomolecules in live-cell imaging and targeted drug delivery applications. This property enhances the specificity and efficacy of therapeutic agents .

Material Science

Polymer Chemistry

In materials science, 1,2,4,5-tetrazine plays a role in the development of high-performance polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. The ability to form cross-linked networks through click chemistry further expands its utility in creating advanced materials .

Sensors and Detection Systems

The compound has also been investigated for use in sensor technology. Its unique electronic properties can be harnessed to develop sensors that detect specific analytes through changes in conductivity or optical properties upon interaction with target molecules .

Case Studies

Q & A

Q. What are the key synthetic methodologies for preparing 3,6-disubstituted 1,2,4,5-tetrazines, and how do substituent electronic properties influence reaction pathways?

Answer:

The synthesis of 3,6-disubstituted tetrazines often involves cyclization of bis-hydrazines with nitriles or metal-assisted hydrolysis. For example, 3,6-di(2-pyridyl)-1,2,4,5-tetrazine (DPTZ) is synthesized via condensation of 2-pyridylcarbonitrile derivatives with hydrazine, followed by oxidative cyclization . Substituents with electron-withdrawing groups (e.g., pyridyl, acyl) enhance tetrazine stability and reactivity in inverse electron demand Diels-Alder (IEDDA) reactions, while electron-donating groups (e.g., alkyl) reduce electrophilicity, complicating synthesis . Computational studies using Distortion/Interaction Analysis (DIA) and Energy Decomposition Analysis (EDA) reveal that substituents modulate reactivity by altering Pauli repulsion and orbital overlap during cycloadditions .

Q. How can computational methods guide the design of tetrazine-based materials with tailored electronic properties?

Answer:

Density Functional Theory (DFT) calculations are critical for predicting electronic band structures and charge-transfer dynamics. For instance, bis-3,5-diamino-1,2,4-triazolyl-1,2,4,5-tetrazine exhibits a low bandgap (1.5–2.0 eV) due to π-stacking between electron-rich triazole and electron-deficient tetrazine moieties, making it suitable for organic semiconductors . Population analysis of valence and conduction bands helps identify donor-acceptor interactions, while Hirshfeld surface analysis predicts packing efficiency in crystalline materials .

Q. What strategies address contradictions in reported biological activity data for tetrazine derivatives?

Answer:

Discrepancies in bioactivity (e.g., fungistatic inactivity in [1,2,4]triazolo[1,5-b]tetrazines ) often arise from structural variations or assay conditions. Methodological improvements include:

- Systematic SAR Studies : Modifying substituents (e.g., pyrazolyl, triazolyl) to enhance target binding .

- Solubility Optimization : Using protic solvents or salt formation (e.g., perchlorate/nitrate salts) to improve bioavailability .

- In Silico Screening : Molecular docking to prioritize derivatives with favorable ADMET profiles .

Q. How does the choice of substituents impact the thermal stability and energetic performance of tetrazine derivatives?

Answer:

Thermal stability is governed by substituent electronegativity and conjugation. For example:

Electron-withdrawing groups (e.g., nitro, azido) lower thermal stability but enhance detonation velocity. Kinetic analysis via DSC/TG-DTG and Kissinger methods quantifies activation energy (Ea) for decomposition .

Q. What advanced characterization techniques resolve structural ambiguities in unsymmetrical tetrazine derivatives?

Answer:

Unsymmetrical derivatives (e.g., 3-amino-6-nitroamino-tetrazine) require multi-modal characterization:

- X-ray Crystallography : Resolves regiochemistry and hydrogen-bonding networks .

- Multinuclear NMR : Distinguishes substituent environments (e.g., N NMR for tetrazine vs. triazole nitrogens) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas for labile intermediates .

Q. How can regioselective functionalization of tetrazines be achieved for applications in click chemistry?

Answer:

Regioselectivity in IEDDA reactions is controlled by steric and electronic factors:

- Electron-Deficient Dienophiles : React preferentially at the less hindered position in mono-substituted tetrazines .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate cycloaddition rates .

- Catalytic Strategies : Lewis acids (e.g., Cu(II)) template specific transition states in metal-organic frameworks .

Q. What are the challenges in synthesizing aliphatic 3,6-disubstituted tetrazines, and how can they be mitigated?

Answer:

Aliphatic substituents (e.g., methyl, ethyl) are electron-donating, reducing tetrazine electrophilicity. Solutions include:

- High-Pressure Conditions : Force cyclization of reluctant precursors .

- Protecting Groups : Temporarily mask electron-donating groups (e.g., silylation) .

- Post-Functionalization : Introduce aliphatic chains via nucleophilic substitution after tetrazine core synthesis .

Q. How do tetrazine N-oxides enhance energetic material performance, and what synthetic routes are available?

Answer:

N-Oxidation increases oxygen balance and density. For example, 3,6-diazido-1,2,4,5-tetrazine-1,4-dioxide is synthesized using hypofluorous acid (HOF·CH3CN), achieving superior detonation velocity (~9,000 m/s) vs. non-oxidized analogs . Key steps:

Oxidation : Controlled addition of peracids or HOF to avoid over-oxidation.

Stabilization : Co-crystallization with inert matrices (e.g., RDX) reduces sensitivity .

Q. What methodologies enable the study of tetrazine redox chemistry in coordination complexes?

Answer:

Cyclic voltammetry (CV) and spectroelectrochemistry reveal redox-active behavior. For example:

- Cu(II)-DPTZ Complexes : Show reversible Cu(II)/Cu(I) transitions at −0.3 V (vs. Ag/AgCl) .

- Ligand-Centered Reduction : Tetrazine rings undergo two-electron reduction at −1.1 V, altering luminescence properties .

Q. How can computational and experimental data be integrated to resolve contradictions in tetrazine reactivity predictions?

Answer:

Case study: Monosubstituted tetrazines (e.g., 3-phenyl-1,2,4,5-tetrazine) exhibit higher IEDDA reactivity than 3,6-diphenyl analogs, contradicting intuition. DFT-based DIA/EDA shows reduced steric repulsion and distortion energy in monosubstituted systems, overriding electronic effects . Validation via kinetic profiling (e.g., Hammett plots) reconciles theory and experiment .

Comparación Con Compuestos Similares

Reactivity in IEDDA Reactions

Substituents on the tetrazine ring significantly influence reaction kinetics. DMT exhibits moderate reactivity, with a second-order rate constant ($k2$) of 80 M⁻¹s⁻¹ when reacting with strained alkenes like ax-7 or rTCO-PEG3. In contrast, pyrimidyl-substituted tetrazines (e.g., PymK) show enhanced $k2$ values (~1400 M⁻¹s⁻¹) due to electronic activation . The unsubstituted 1,2,4,5-tetrazine demonstrates even higher reactivity due to reduced Pauli repulsion, while 3,6-diphenyl-tetrazine surpasses DMT in reactivity owing to lower distortion energy and stronger electrostatic interactions .

Table 1: Reactivity Comparison of Tetrazines in IEDDA Reactions

| Compound | Substituents | $k_2$ (M⁻¹s⁻¹) | Key Reactivity Factor |

|---|---|---|---|

| 1,2,4,5-Tetrazine | None | ~3000* | Reduced Pauli repulsion |

| 3,6-Diphenyl-1,2,4,5-Tz | Phenyl | ~200* | Lower distortion energy |

| 3,6-Dimethyl-1,2,4,5-Tz | Methyl | 80 | Moderate electron deficiency |

| PymK | Pyrimidyl-ammonium | 1400 | Enhanced electronic activation |

*Estimated from theoretical studies .

Solubility and Physicochemical Properties

Methyl substituents improve aqueous solubility compared to aryl groups. For instance:

- 3,6-Dimethyl-tetrazine : >500 mM solubility in water .

- 3,6-Diphenyl-tetrazine : Insoluble in water .

- 3,6-Dichloro-tetrazine: Limited solubility (used in cytotoxic studies) .

This solubility advantage makes DMT preferable in biological applications requiring aqueous compatibility.

Métodos De Preparación

Synthetic Routes to 3,6-Dimethyl-1,2,4,5-Tetrazine

Ammonolysis of Pyrazole-Tetrazine Intermediates

The most extensively documented method for DMTz synthesis originates from US Patent US5281706A, which outlines a multi-step process beginning with triaminoguanidine monohydrochloride (TAG·HCl) and 2,4-pentanedione . In aqueous solution, these reactants form 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetrazine as a precipitable intermediate. Subsequent treatment with nitric oxide (NO) or nitrogen dioxide (NO₂) in 1-methyl-2-pyrrolidinone (NMP) solvent oxidizes the dihydrotetrazine moiety to yield 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine .

Critical to this pathway is the ammonolysis step, where gaseous NH₃ is introduced under controlled thermal conditions. Initial exposure at temperatures <35°C facilitates partial deprotection, followed by complete cleavage of pyrazole groups at >50°C . Kinetic studies reveal a 70% conversion rate after 4 hours at 90°C, reaching full conversion within 6–7 hours . The use of NMP as a solvent enhances solubility of intermediates while resisting side reactions with ammonia, unlike chlorinated solvents or ketones .

Table 1: Optimization Parameters for Ammonolysis (US5281706A)

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature (Stage 1) | <35°C | Prevents over-ammonolysis |

| Temperature (Stage 2) | 50–90°C | Accelerates pyrazole cleavage |

| NH₃ Stoichiometry | 3× molar excess | Compensates slow kinetics |

| Solvent | NMP | Maximizes intermediate solubility |

Triphosgene-Mediated Carboxamide Derivatization

CN102584734B discloses an alternative route focusing on 3,6-dimethyl-1,6-dihydro-1,2,4,5-tetrazine (DHDTz) as the precursor . Reaction with triphosgene (bis(trichloromethyl) carbonate, BTC) at −10°C to 0°C in the presence of basic catalysts (e.g., pyridine, triethylamine) generates a reactive intermediate, which subsequently reacts with alkylamines to form 1,4-dicarboxamide derivatives . While this method primarily targets functionalized tetrazines, the DHDTz intermediate can be isolated and oxidized to DMTz under mild conditions.

Notably, the patent emphasizes strict control over stoichiometry:

Recrystallization or column chromatography is required for purification, with yields dependent on the alkylamine’s steric bulk. Linear C2–C5 alkyl chains provide optimal results due to reduced side reactions .

Comparative Analysis of Methodologies

Reaction Efficiency and Scalability

The ammonolysis route (US5281706A) offers superior scalability, with demonstrated batch sizes exceeding 100 g in patent examples . However, it requires handling hazardous gases (NO/NO₂) and precise temperature control during ammonolysis. In contrast, the triphosgene method (CN102584734B) avoids gaseous reagents but necessitates cryogenic conditions (−10°C) and generates halogenated byproducts .

Table 2: Key Metrics for DMTz Synthesis Routes

| Metric | Ammonolysis Route | Triphosgene Route |

|---|---|---|

| Typical Yield | 70–85% | 50–65% |

| Reaction Time | 6–7 hours | 12–72 hours |

| Purification Method | Filtration | Column Chromatography |

| Hazardous Reagents | NO/NO₂, NH₃ | Triphosgene |

Solvent and Catalytic Systems

NMP’s high polarity (dielectric constant ε = 32.2) and thermal stability (bp 202°C) make it ideal for the ammonolysis route, stabilizing charged intermediates during pyrazole cleavage . The triphosgene method employs mixed solvents—typically dichloromethane (DCM) and toluene—to balance BTC’s reactivity and amine solubility . Catalytically, excess NH₃ (>3× stoichiometric) is critical in the former, while pyridine (0.1–1 eq) accelerates BTC activation in the latter .

Mechanistic Insights and Side Reactions

Ammonolysis Pathway

Kinetic profiling reveals two distinct stages:

-

Low-Temperature Phase (<35°C): Sequential NH₃ addition to the tetrazine’s N2 and N5 positions forms 3-amino-6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine .

-

High-Temperature Phase (>50°C): Concerted cleavage of both pyrazole groups via nucleophilic aromatic substitution, releasing 3,5-dimethylpyrazole and DMTz .

Side products arise from incomplete ammonolysis or over-alkylation, particularly when NH₃ concentrations fall below 3× stoichiometry .

Triphosgene-Mediated Carboxamide Formation

BTC reacts with DHDTz to form a chloroformate intermediate, which undergoes aminolysis with primary or secondary amines . Competing hydrolysis (in protic solvents) and urea formation (with excess amine) limit yields, necessitating anhydrous conditions and strict stoichiometric control .

Industrial Applications and Derivative Synthesis

DMTz serves as a precursor to high-energy materials like 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide, a potent explosive evaluated at Los Alamos National Laboratory . Recent advancements in bioorthogonal chemistry (e.g., Nature Communications, 2024) exploit DMTz derivatives for drug delivery systems, leveraging their rapid cycloaddition with trans-cyclooctenes . However, these applications require stringent control over tetrazine tautomerization, an area where ortho-functionalized pyridinyl groups enhance stability .

Propiedades

IUPAC Name |

3,6-dimethyl-1,2,4,5-tetrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c1-3-5-7-4(2)8-6-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLYTMLIGRQDPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165971 | |

| Record name | 1,2,4,5-Tetrazine, 3,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1558-23-2 | |

| Record name | Dimethyl-s-tetrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1558-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4,5-Tetrazine, 3,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001558232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,5-Tetrazine, 3,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dimethyl-1,2,4,5-tetrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.